molecular formula C20H22ClNO3 B2776364 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide CAS No. 2034483-87-7

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Cat. No.: B2776364
CAS No.: 2034483-87-7
M. Wt: 359.85
InChI Key: FDFXSYGPBKIZRB-UHFFFAOYSA-N
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Description

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a hydroxy-phenyl-tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst Finally, the benzamide core is formed by reacting the intermediate with 4-chlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The chloro group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is unique due to its combination of a benzamide core with a hydroxy-phenyl-tetrahydropyran moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c21-18-8-6-15(7-9-18)19(23)22-14-20(24,16-4-2-1-3-5-16)17-10-12-25-13-11-17/h1-9,17,24H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFXSYGPBKIZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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